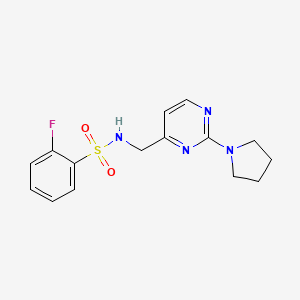

2-fluoro-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-fluoro-N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN4O2S/c16-13-5-1-2-6-14(13)23(21,22)18-11-12-7-8-17-15(19-12)20-9-3-4-10-20/h1-2,5-8,18H,3-4,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIAMPUKVHSBUFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=CC(=N2)CNS(=O)(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.

Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyrimidine derivative reacts with pyrrolidine.

Sulfonamide Formation: The benzenesulfonamide group is introduced by reacting a suitable benzenesulfonyl chloride with the amine group of the pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor reaction conditions and product specifications.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

Oxidation: N-oxide derivatives.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of sulfonamide derivatives, including 2-fluoro-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide. A study published in Molecules evaluated new thiopyrimidine–benzenesulfonamide compounds, demonstrating their effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays indicated that these compounds could suppress microbial biofilm formation in pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa .

| Compound | MIC (µg/mL) | MBC (µg/mL) | Target Organisms |

|---|---|---|---|

| 2-fluoro-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide | X | Y | K. pneumoniae, P. aeruginosa |

Anticancer Potential

The compound's potential as an anticancer agent has also been investigated. Research indicates that similar sulfonamide derivatives exhibit cytotoxic effects against various human cancer cell lines, including colon and breast cancer cells. In a study focused on the design and synthesis of new compounds, several derivatives showed promising results in inducing apoptosis in cancer cells .

| Cell Line | IC₅₀ (µM) | Apoptotic Effect |

|---|---|---|

| Colon Cancer | A | Yes |

| Breast Cancer | B | Yes |

In Silico Studies

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have been conducted to evaluate the drug-likeness and safety profile of these compounds. These studies suggest that the new pyrimidine–benzenesulfonamide derivatives may serve as model compounds for further optimization in drug development .

Study 1: Antimicrobial Evaluation

A comprehensive evaluation of a series of benzenesulfonamide derivatives was conducted to assess their antimicrobial efficacy. The study utilized various biofilm assays to determine the ability of these compounds to inhibit biofilm formation in pathogenic bacteria. Results demonstrated significant antimicrobial activity, indicating potential clinical applications in treating infections caused by resistant strains .

Study 2: Anticancer Evaluation

In another pivotal study, a range of sulfonamide derivatives were synthesized and tested for their anticancer properties. The results indicated that certain derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Mechanism of Action

The mechanism of action of 2-fluoro-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the sulfonamide group play crucial roles in binding to these targets, influencing their activity and function. The pyrrolidine and pyrimidine rings provide structural rigidity and specificity, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Observations :

- Fluorination: The target compound’s 2-fluoro group likely improves metabolic stability and membrane permeability compared to non-fluorinated analogues (e.g., Compound 19 in ) .

- Pyrrolidine vs.

Biological Activity

2-fluoro-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. It features a fluorinated pyrimidine moiety and a benzenesulfonamide group, which may contribute to its pharmacological profile. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key properties include:

- Molecular Weight : 325.39 g/mol

- IUPAC Name : 2-fluoro-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide

The biological activity of 2-fluoro-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. The pyrimidine ring may facilitate binding to active sites on target proteins, while the sulfonamide group can enhance solubility and bioavailability.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds containing pyrimidine and sulfonamide groups have shown significant antibacterial and antifungal properties. For instance, studies have reported that pyrimidine derivatives can inhibit the growth of various pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

- Antitumor Activity : Some pyrimidine derivatives have been investigated for their potential in cancer therapy. They may act by inhibiting specific kinases or interfering with DNA synthesis .

- Neuropharmacological Effects : Pyrrolidine-containing compounds are known for their neuroactive properties, potentially modulating neurotransmitter systems .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including those similar to 2-fluoro-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide. The Minimum Inhibitory Concentration (MIC) values indicated strong activity against Gram-positive and Gram-negative bacteria, suggesting a robust antimicrobial profile.

| Compound | MIC (mg/mL) | Target Organisms |

|---|---|---|

| Compound A | 0.0039 | S. aureus, E. coli |

| Compound B | 0.025 | Pseudomonas aeruginosa |

Case Study 2: Antitumor Activity

In vitro studies demonstrated that certain pyrimidine derivatives inhibited cancer cell proliferation by inducing apoptosis in human cancer cell lines, particularly in breast and colon cancers. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

Q & A

Q. What are the critical steps in synthesizing 2-fluoro-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer :

Synthesis involves sequential functionalization of the pyrimidine ring. Key steps include:- Pyrimidine Substitution : Introducing pyrrolidin-1-yl at the 2-position via nucleophilic aromatic substitution (SNAr) under reflux with a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) .

- Sulfonamide Coupling : Reacting the pyrimidin-4-ylmethylamine intermediate with 2-fluorobenzenesulfonyl chloride in the presence of a tertiary amine (e.g., triethylamine) at 0–5°C to minimize side reactions .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Purity >95% is confirmed via HPLC .

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?

- Methodological Answer :

Structural confirmation requires:- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., pyrrolidinyl protons at δ 2.6–3.1 ppm, sulfonamide NH at δ 7.8–8.2 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm the molecular ion peak (expected [M+H]⁺: m/z 377.1) .

- X-ray Crystallography : Single-crystal diffraction to resolve bond angles and torsional strain in the pyrimidine-sulfonamide linkage (e.g., triclinic system, space group P1) .

Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?

- Methodological Answer :

Initial screening includes:- Enzyme Inhibition : Assay against kinases or carbonic anhydrases using fluorescence-based protocols (IC₅₀ determination) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .

- Solubility and Stability : Measure logP (octanol/water) and plasma stability at pH 7.4 .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to protein targets?

- Methodological Answer :

Use molecular docking (AutoDock Vina) and molecular dynamics (GROMACS):- Target Selection : Prioritize proteins with sulfonamide-binding pockets (e.g., EGFR, COX-2) .

- Docking Parameters : Grid box centered on the active site, 20 ų, with Lamarckian genetic algorithm for pose optimization .

- Validation : Compare computed binding energies (ΔG) with experimental IC₅₀ values. Discrepancies >1.5 kcal/mol suggest force field inaccuracies .

Q. What strategies resolve contradictions in biological activity data across different assays?

- Methodological Answer :

Common issues and solutions:- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine for cytotoxicity) .

- Metabolic Interference : Perform LC-MS/MS to detect metabolite formation in cell-based assays .

- Off-Target Effects : Employ proteome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity?

- Methodological Answer :

Design derivatives with systematic modifications:- Pyrrolidine Substitution : Replace with piperidine or morpholine to alter steric bulk and hydrogen-bonding capacity .

- Fluorine Position : Compare 2-fluoro vs. 4-fluoro analogs to assess electronic effects on sulfonamide acidity (pKa shifts) .

- Methyl Linker : Introduce rigidity via cyclopropane or ethylene spacers to probe conformational flexibility .

Q. What synthetic challenges arise during scale-up, and how are they mitigated?

- Methodological Answer :

Challenges include low yields in pyrimidine substitution and sulfonamide coupling:- Byproduct Formation : Use scavengers (e.g., polymer-bound isocyanate) to trap unreacted sulfonyl chloride .

- Temperature Control : Employ flow chemistry for exothermic reactions (e.g., sulfonamide formation) to maintain <10°C .

- Catalyst Optimization : Screen Pd/C or Ni catalysts for hydrogenation steps to reduce nitro intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.